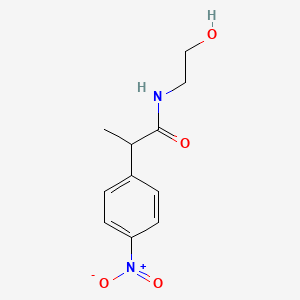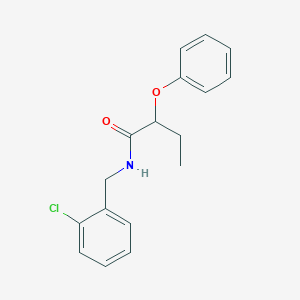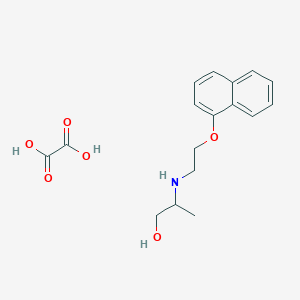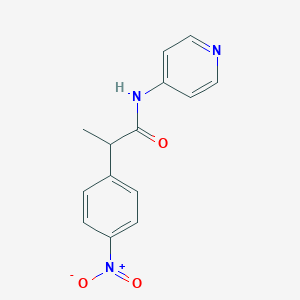
N-(2-hydroxyethyl)-2-(4-nitrophenyl)propanamide
Overview
Description
N-(2-hydroxyethyl)-2-(4-nitrophenyl)propanamide is an organic compound characterized by the presence of a hydroxyethyl group, a nitrophenyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-2-(4-nitrophenyl)propanamide typically involves the reaction of 4-nitrobenzaldehyde with 2-aminoethanol to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently acylated with a suitable acylating agent, such as propanoyl chloride, to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of micro-packed bed reactors with stabilized palladium nanoparticle-organic-silica catalysts has been demonstrated to be effective in achieving high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-2-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation with palladium catalysts.
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Reduction: 2-(4-aminophenyl)-N-(2-hydroxyethyl)propanamide.
Oxidation: N-(2-carboxyethyl)-2-(4-nitrophenyl)propanamide.
Substitution: Various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
N-(2-hydroxyethyl)-2-(4-nitrophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory or antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-hydroxyethyl)-2-(4-nitrophenyl)propanamide exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyethyl group may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-2-(4-aminophenyl)propanamide: Similar structure but with an amine group instead of a nitro group.
N-(2-hydroxyethyl)-2-(4-methylphenyl)propanamide: Contains a methyl group instead of a nitro group.
N-(2-hydroxyethyl)-2-(4-chlorophenyl)propanamide: Features a chlorine atom in place of the nitro group.
Uniqueness
N-(2-hydroxyethyl)-2-(4-nitrophenyl)propanamide is unique due to the presence of both a hydroxyethyl group and a nitrophenyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-8(11(15)12-6-7-14)9-2-4-10(5-3-9)13(16)17/h2-5,8,14H,6-7H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSDDYFFLUPAND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225512 | |
| Record name | N-(2-Hydroxyethyl)-α-methyl-4-nitrobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694443-81-7 | |
| Record name | N-(2-Hydroxyethyl)-α-methyl-4-nitrobenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694443-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)-α-methyl-4-nitrobenzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4075588.png)
![N-[3-(adamantane-1-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B4075591.png)

![2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B4075595.png)


![1-[3-(2-Chloro-6-prop-2-enylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4075638.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4075641.png)
![1-[2-[2-Chloro-4-(2-methylbutan-2-yl)phenoxy]ethyl]piperazine;oxalic acid](/img/structure/B4075648.png)




![4-[2-(4-Nitrophenyl)propanoylamino]benzamide](/img/structure/B4075670.png)
